ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE
Overview
Description
ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE is a complex organic compound with a molecular formula of C19H23N3O3.
Preparation Methods
The synthesis of ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE typically involves the reaction of pyridazine ester with hydrazine hydrate to form pyridazine-acetohydrazide. This intermediate is then coupled with substituted aldehydes in ethanol to yield the final product . The reaction conditions are generally mild, and the yields are reported to be good .
Chemical Reactions Analysis
ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of various pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE involves its interaction with specific molecular targets, such as the DPP-4 enzyme. By inhibiting this enzyme, the compound helps regulate blood glucose levels, making it a potential candidate for diabetes treatment . The molecular pathways involved include the inhibition of glucose metabolism and modulation of insulin secretion .
Comparison with Similar Compounds
ETHYL 2-[6-OXO-3-(4-PHENYLPIPERAZINO)-1(6H)-PYRIDAZINYL]ACETATE is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Pyridazine-acetohydrazides: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyridazinone derivatives: These compounds also contain the pyridazine ring but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific interaction with the DPP-4 enzyme and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-18(24)14-22-17(23)9-8-16(19-22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZIJPIEJKGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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